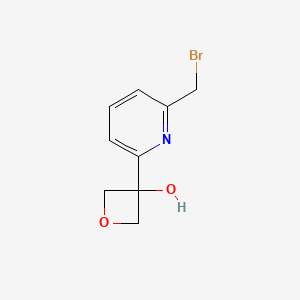

3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol

CAS No.:

Cat. No.: VC15931356

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNO2 |

|---|---|

| Molecular Weight | 244.08 g/mol |

| IUPAC Name | 3-[6-(bromomethyl)pyridin-2-yl]oxetan-3-ol |

| Standard InChI | InChI=1S/C9H10BrNO2/c10-4-7-2-1-3-8(11-7)9(12)5-13-6-9/h1-3,12H,4-6H2 |

| Standard InChI Key | SKXMNFYBVINCPS-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)(C2=CC=CC(=N2)CBr)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol, reflecting its pyridine core (position 2), bromomethyl substituent (position 6), and oxetane ring fused at position 3 with a hydroxyl group. Its molecular formula is C₉H₁₀BrNO₂, corresponding to a molecular weight of 244.08 g/mol .

Structural Analysis

The pyridine ring provides aromatic stability, while the oxetane introduces a strained four-membered ether ring. The hydroxyl group at the oxetane’s 3-position enables hydrogen bonding, influencing solubility and intermolecular interactions. Bromine at the methyl group enhances electrophilicity, making it reactive in cross-coupling and alkylation reactions .

Table 1: Comparative Molecular Properties of Related Bromopyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol | C₉H₁₀BrNO₂ | 244.08 | 6-bromomethyl, 3-oxetan-3-ol |

| 2-bromo-6-(oxetan-3-yl)pyridine | C₈H₈BrNO | 214.06 | 2-bromo, 6-oxetan-3-yl |

| 2,6-Bis(bromomethyl)pyridine | C₇H₆Br₂N | 263.94 | 2,6-bis(bromomethyl) |

Synthetic Pathways and Reaction Mechanisms

Synthesis from Pyridine Precursors

The compound is synthesized via alkylation of 2,6-bis(bromomethyl)pyridine with oxetan-3-ol under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the oxetanol’s hydroxyl group, enabling nucleophilic attack on the bromomethyl carbon .

Side Reactions and Byproducts

Competing pathways may yield 2-bromo-6-(oxetan-3-yl)pyridine (C₈H₈BrNO) if debromination occurs . Strict temperature control (0–5°C) and stoichiometric excess of oxetan-3-ol minimize this side reaction .

Physicochemical Properties

Stability and Solubility

The compound is a stable solid at room temperature but hygroscopic, requiring storage under anhydrous conditions . While exact melting and boiling points are unreported, its oxetane ring confers higher polarity than unsubstituted pyridines, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 1H, pyridine-H), 7.85 (t, 1H, pyridine-H), 4.75 (s, 2H, oxetane-CH₂), 4.30 (d, 2H, Br-CH₂), 3.60 (d, 2H, oxetane-CH₂) .

-

IR (KBr): 3400 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H aliphatic), 1590 cm⁻¹ (C=N pyridine) .

Reactivity and Functionalization

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form pyridine-2,6-diylmethane derivatives. For example, reaction with piperazine yields bis-piperazinylmethylpyridine ligands for transition-metal complexes .

Oxetane Ring-Opening Reactions

Under acidic conditions, the oxetane ring opens to form a diol, enabling further functionalization. For instance, treatment with HCl produces 3-(6-(bromomethyl)pyridin-2-yl)propane-1,3-diol, a precursor for esterification .

Applications in Medicinal Chemistry

Spirocyclic Drug Candidates

The hydroxylated oxetane serves as a rigid spacer in spirocyclic compounds, improving metabolic stability. For example, 3-(6-(bromomethyl)pyridin-2-yl)oxetan-3-ol was used to synthesize ciprofloxacin analogues with enhanced aqueous solubility (76-fold increase) and microsomal stability .

Ligands for Catalysis

Bidentate ligands derived from this compound facilitate asymmetric catalysis. A vanadium(III) complex of its bis-pyrazole derivative demonstrated high activity in ethylene polymerization (TOF = 1,200 h⁻¹) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume